Product packaging for Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate(Cat. No.:CAS No. 1263078-10-9)

Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate

Cat. No.: B058990
CAS No.: 1263078-10-9
M. Wt: 277.31 g/mol
InChI Key: PXTGBVCFUXOCMF-CYBMUJFWSA-N
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Description

Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate (CAS 1263078-10-9) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a critical synthetic intermediate, particularly in the development of enantiomerically pure Active Pharmaceutical Ingredients (APIs). Its primary applications include the synthesis of novel drug candidates targeting neurological and cardiovascular disorders, where its chiral integrity is essential for achieving high efficacy and reduced side effects . In peptide synthesis, the Cbz (carboxybenzyl) group acts as a protecting group for the amine functionality, enabling selective reactions and the construction of complex molecular architectures. Researchers also utilize this reagent in the study of enzyme inhibitors and receptor modulators, contributing to advancements in drug discovery programs . The compound is supplied with a purity of ≥95% and should be stored at room temperature in a dry environment . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO4 B058990 Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate CAS No. 1263078-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTGBVCFUXOCMF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical and Conformational Analysis of R N Cbz 3 Pyrrolidinecarboxylate Systems

Theoretical and Computational Investigations

Theoretical and computational chemistry provides powerful tools for understanding the conformational preferences and dynamics of N-Cbz-pyrrolidine derivatives at an atomic level. These methods allow for the detailed exploration of the potential energy surface, revealing the structures of stable conformers and the energy barriers that separate them.

Quantum Mechanical (QM) Calculations for Conformational Preferences (e.g., DFT, Coupled Cluster Theory)

Quantum mechanical (QM) calculations are essential for accurately determining the relative energies of different molecular conformations. nih.gov For systems like Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate, methods such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory are employed to achieve high accuracy. researchgate.netacs.org DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for geometry optimization and energy calculations of pyrrolidine (B122466) derivatives. frontiersin.orgnih.govresearchgate.net For even higher accuracy, especially when dealing with small energy differences between conformers, DFT results are often validated against the more rigorous, albeit computationally expensive, explicitly correlated coupled cluster theory. researchgate.net

The following table summarizes representative data from QM calculations on a related pyrrolidine system, illustrating the energy differences between endo and exo conformers.

ConformerRelative Energy (Gas Phase)Relative Energy (DMSO Solution)
Cγ-endo0.0 kcal·mol⁻¹0.0 kcal·mol⁻¹
Cγ-exo+2.8 kcal·mol⁻¹+1.2 kcal·mol⁻¹

Pseudorotational Analysis of the Pyrrolidine Ring Pucker

The puckering of the five-membered pyrrolidine ring is not static but involves a continuous motion known as pseudorotation. acs.orgnih.gov This dynamic process can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φₘₐₓ). The phase angle defines the specific location of the pucker on the ring, distinguishing between various envelope (E) and twist (T) conformations, while the amplitude describes the degree of non-planarity.

Conformational analysis based on the concept of pseudorotation is a well-established method for characterizing the shape of five-membered rings. researchgate.netnih.gov Computational methods can map the pseudorotational pathway, identifying the low-energy conformations. For the pyrrolidine ring, specific values of P correspond to distinct conformations. For instance, Cγ-exo and Cγ-endo puckers represent two specific points on the pseudorotational itinerary. By calculating the energy as a function of the phase angle, a pseudorotational energy profile can be generated, which reveals the most stable puckering states and the energy barriers between them. This analysis provides a more complete picture of the ring's flexibility than a simple examination of static conformers. researchgate.net

Energy Landscapes and Conformational Dynamics of N-Cbz-Pyrrolidine Derivatives

The complete conformational space of a flexible molecule like this compound can be visualized as a multi-dimensional potential energy landscape. nih.govnih.gov This landscape maps the molecule's potential energy as a function of all its conformational degrees of freedom, such as bond rotations and ring puckering. The valleys on this landscape correspond to stable or metastable conformers (local energy minima), while the hills represent the energy barriers (transition states) that must be overcome for the molecule to transition from one conformation to another. researchgate.netnih.gov

Computational studies on N-substituted pyrrolidines involve searching this landscape to identify the lowest minimum-energy conformers. researchgate.net The relative populations of these conformers at thermal equilibrium can be estimated using the Boltzmann weighting factor, which depends on their relative energies. researchgate.netresearchgate.net Understanding the energy landscape is crucial for predicting the dominant conformations in solution and for interpreting experimental data. chemrxiv.org Furthermore, the dynamics of the system—the rates of interconversion between different conformers—are governed by the heights of the energy barriers on this landscape.

Role of Non-Covalent Interactions and Hydrogen Bonding in Stereocontrol

The conformational preferences observed in N-Cbz-pyrrolidine systems are dictated by a complex interplay of intramolecular non-covalent interactions (NCIs). digitellinc.comrsc.org These interactions include steric repulsion, dipole-dipole interactions, and weak hydrogen bonds. The bulky N-Cbz (carboxybenzyl) group and the ethyl carboxylate substituent create significant steric constraints that influence both the ring pucker and the orientation of the side chains.

Computational studies can quantify these interactions. For example, in N-substituted pyrrolidines, evidence of weak C-H···O hydrogen bonds has been found through theoretical analysis correlated with experimental data. researchgate.net Such interactions, although individually weak, can collectively provide significant stabilization to a particular conformation. The relative orientation of the carbonyl groups in the Cbz and ester functions can lead to stabilizing or destabilizing dipole-dipole interactions. These subtle forces are critical in stereocontrol, where the pre-organization of the molecule into a specific conformation can direct the outcome of a chemical reaction. digitellinc.com

Spectroscopic Studies for Conformational Elucidation

While computational methods provide a theoretical framework for understanding conformation, spectroscopic techniques offer direct experimental evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment (e.g., ¹H NMR, ¹³C NMR, NOESY, ROESY)

The conformation of the pyrrolidine ring can be determined with high precision using NMR spectroscopy. nih.gov Both ¹H and ¹³C NMR chemical shifts are sensitive to the local geometry, providing initial clues about the molecular structure.

More definitive information is obtained from vicinal proton-proton coupling constants (³JHH). researchgate.net According to the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. nih.gov By measuring the full set of ³JHH values around the pyrrolidine ring, it is possible to determine the dihedral angles and, consequently, the preferred ring pucker. The Cγ-endo and Cγ-exo conformers exhibit characteristic patterns of coupling constants, allowing for their unambiguous identification. frontiersin.org

The following interactive table displays typical ³JHH coupling constants that can be used to distinguish between Cγ-endo and Cγ-exo puckers in substituted pyrrolidines, based on published data for similar systems. frontiersin.org

Coupling ConstantCharacteristic Value (Cγ-endo)Characteristic Value (Cγ-exo)
³J(Hα, Hβ2)~8.0 Hz~8.5 Hz
³J(Hα, Hβ3)~8.0 Hz~3.0 Hz
³J(Hβ2, Hγ2)~7.0 Hz~2.0 Hz
³J(Hβ2, Hγ3)~7.5 Hz~8.5 Hz

Note: Hβ2/Hβ3 and Hγ2/Hγ3 refer to the diastereotopic protons at the β and γ positions, respectively. Actual values may vary based on specific substitution patterns and solvent.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space distance constraints between protons. frontiersin.org The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. These experiments are invaluable for determining the relative orientation of the substituents on the ring and for distinguishing between different spatial arrangements that might be consistent with the coupling constant data alone. For instance, ROESY can be used to observe correlations between protons on the Cbz group and protons on the pyrrolidine ring, defining the orientation of this large substituent. frontiersin.orgipb.pt

Vibrational Spectroscopy for Structural Analysis (e.g., IR)

In the case of this compound, the IR spectrum is characterized by a series of distinct absorption bands that confirm the presence of its key structural components: the carbamate (B1207046) (Cbz) group, the ethyl ester group, and the pyrrolidine ring.

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups—one in the carbamate and one in the ethyl ester—two distinct absorption bands are typically observed in the region of 1750-1680 cm⁻¹. The ester carbonyl generally appears at a higher frequency compared to the carbamate carbonyl. The exact position of these bands can be influenced by the molecular environment and conformational effects.

Another significant region is the C-H stretching zone, typically found between 3000-2800 cm⁻¹. This area reveals absorptions corresponding to the aromatic C-H bonds of the benzyl (B1604629) group in the Cbz moiety, as well as the aliphatic C-H bonds of the pyrrolidine ring and the ethyl group.

The presence of the C-N bond within the pyrrolidine ring and the carbamate linkage gives rise to stretching vibrations in the fingerprint region of the spectrum, usually between 1250-1000 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring in the Cbz group are also observable in the 1600-1450 cm⁻¹ range.

Computational studies, often employing methods like Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. researchgate.net These calculations aid in the precise assignment of the experimentally observed IR bands to specific vibrational modes of the molecule, providing a deeper understanding of its structural and conformational properties. iu.edu.sa The comparison between experimental and calculated spectra can help to confirm the lowest energy conformer of the molecule. researchgate.net

The following table summarizes the characteristic IR absorption frequencies for this compound, based on typical ranges for its constituent functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupTypical Absorption Range (cm⁻¹)
C-H Stretch (Aromatic)Cbz group (benzene ring)3100-3000
C-H Stretch (Aliphatic)Pyrrolidine ring, Ethyl group2980-2850
C=O Stretch (Ester)Ethyl carboxylate1750-1735
C=O Stretch (Carbamate)N-Cbz group1700-1680
C=C Stretch (Aromatic)Cbz group (benzene ring)1600-1450
C-N StretchPyrrolidine ring, Carbamate1250-1020
C-O StretchEster, Carbamate1300-1000

This detailed analysis of the vibrational spectrum provides a structural fingerprint of this compound, confirming the integrity of the molecular framework and offering insights into its electronic and conformational characteristics.

Reaction Mechanisms and Reactivity Profiles of Ethyl R N Cbz 3 Pyrrolidinecarboxylate

Mechanistic Studies of Key Transformations (e.g., Aza-Michael Reactions, Mannich-Type Reactions)

The pyrrolidine (B122466) nitrogen, after potential deprotection, or the carbons alpha to the carbonyl groups can participate in several key carbon-carbon and carbon-nitrogen bond-forming reactions.

Aza-Michael Reactions: The aza-Michael reaction involves the conjugate addition of an amine to an electron-deficient alkene. frontiersin.orgnih.gov While the N-Cbz protected nitrogen of Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate is non-nucleophilic, the secondary amine generated upon Cbz-deprotection is a potent Michael donor. The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen onto a Michael acceptor, such as an α,β-unsaturated carbonyl compound. This transformation is a powerful method for C-N bond formation and the elaboration of the pyrrolidine scaffold. frontiersin.org In some cases, the initial adduct can undergo subsequent intramolecular cyclization, creating more complex heterocyclic systems. nih.gov

Mannich-Type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an active acidic proton. researchgate.netnih.gov The deprotected form of this compound can act as the amine component. The reaction is initiated by the formation of an electrophilic iminium ion from the reaction of the pyrrolidine and the aldehyde. nih.gov This iminium ion is then attacked by an enol or enolate derived from the active hydrogen compound (e.g., a ketone, ester, or malonate), resulting in the formation of the "Mannich base." This reaction is fundamental for synthesizing a wide range of β-amino carbonyl compounds, which are valuable intermediates for pharmaceuticals and natural products. researchgate.net

Transformations Involving the Ethyl Ester Moiety

The ethyl ester at the C-3 position is a key handle for molecular elaboration, allowing for a variety of classical ester transformations.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Base-catalyzed hydrolysis, typically using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture, is common. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt, which is then protonated during acidic workup.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This transformation is useful for modifying the properties of the molecule or for introducing a different functional handle.

Ester Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, (R)-N-Cbz-3-(hydroxymethyl)pyrrolidine. This transformation is typically achieved using powerful hydride reducing agents. harvard.edu

Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reagent that readily reduces esters to primary alcohols. harvard.edu

Lithium Borohydride (LiBH₄): A milder reagent than LiAlH₄, often used for the selective reduction of esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu

The choice of reducing agent depends on the presence of other reducible functional groups within the molecule.

Amidation: The ethyl ester can be converted directly into an amide through reaction with a primary or secondary amine. This reaction can be performed under various conditions:

Direct Aminolysis: Heating the ester with an amine, often in a sealed tube or under reflux, can drive the reaction forward.

Catalyst-Mediated Amidation: Lewis acids such as iron(III) chloride (FeCl₃) can catalyze the direct amidation of esters under solvent-free conditions, providing an efficient route to amides. mdpi.com This method has been shown to be effective for a range of esters and amines. mdpi.com

Transformations Involving the N-Cbz Protecting Group

The N-Cbz group is a widely used protecting group for amines due to its stability under a range of conditions and the variety of methods available for its removal. total-synthesis.com

The removal of the Cbz group to liberate the free secondary amine is a common and crucial step in synthetic sequences. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions.

Method Reagents and Conditions Mechanism Key Features Citation
Hydrogenolysis H₂, Pd/C, in a solvent like MeOH or EtOHCatalytic reductionMild, high-yielding, and clean; produces toluene (B28343) and CO₂ as byproducts. Incompatible with other reducible groups (alkenes, alkynes, some benzyl (B1604629) ethers). total-synthesis.com
Transfer Hydrogenation Ammonium formate, cyclohexene, or triethylsilane with Pd/CIn situ generation of hydrogenAvoids the use of gaseous H₂; generally mild conditions. semanticscholar.org
Acidic Cleavage HBr in acetic acidAcid-catalyzed cleavageStrong acidic conditions; can cleave other acid-labile groups.
Lewis Acid-Mediated AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Lewis acid activationCost-effective, scalable, and tolerant of reducible groups and benzyl ethers. organic-chemistry.org
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °CNucleophilic attackUseful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids. organic-chemistry.orgorganic-chemistry.org
Reductive Cleavage NaBH₄, catalytic Pd-C in methanolIn situ hydrogen generationRapid and facile deprotection, avoiding the need for a hydrogen cylinder. researchgate.net

While often considered a stable protecting group, the carbamate (B1207046) linkage in the N-Cbz group possesses its own distinct reactivity. researchgate.net The chemical stability of the carbamate is due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance gives the C-N bond partial double-bond character, similar to an amide, making it more stable than an ester but generally more reactive towards nucleophiles than a corresponding amide. nih.gov

Under specific catalytic conditions, the carbamate can participate in reactions without complete cleavage. For instance, N-Cbz protected amines can undergo rhodium-catalyzed coupling with arylboroxines to directly form amides, bypassing the traditional two-step deprotection-acylation sequence. organic-chemistry.org This demonstrates that the carbamate linkage can be activated and transformed under transition-metal catalysis, offering alternative synthetic pathways. organic-chemistry.org

Functionalization at the Pyrrolidine Ring System

The reactivity of the pyrrolidine ring in this compound is influenced by the interplay of the N-Cbz protecting group, the ethyl ester at the C3 position, and the inherent stereochemistry of the molecule. These features guide the regioselectivity and stereoselectivity of subsequent chemical transformations.

Derivatization at Various Ring Positions

The strategic modification of the pyrrolidine core at positions C2, C4, and C5 allows for the synthesis of a diverse range of structurally complex molecules. The existing stereocenter at C3 plays a crucial role in directing the stereochemical course of these reactions.

Functionalization at the C2 Position: The α-position to the nitrogen atom (C2) is a prime site for functionalization, often proceeding through the formation of an N-acyliminium ion intermediate. This allows for the introduction of various nucleophiles. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of pyrrolidine chemistry suggest that the Cbz group can facilitate the formation of such an intermediate under appropriate conditions. The stereochemical outcome of nucleophilic addition is typically influenced by the steric hindrance imposed by the existing substituent at C3, often leading to a trans relationship between the C2 and C3 substituents to minimize steric strain.

Functionalization at the C4 Position: The C4 position, β to the ester group, offers another avenue for derivatization. One common strategy involves the use of a directing group at the C3 position to facilitate regioselective C-H activation. For instance, a palladium-catalyzed C(sp3)–H arylation of pyrrolidine derivatives bearing a directing group at C3 has been shown to achieve selective functionalization at C4. acs.org This method allows for the introduction of various aryl groups with excellent regio- and stereoselectivity, typically yielding cis-3,4-disubstituted products. acs.org Subsequent epimerization can be employed to access the corresponding trans-isomers. acs.org

Functionalization at the C5 Position: Derivatization at the C5 position can be achieved through various synthetic strategies. Organocatalytic enantioselective Michael addition reactions of nitroalkanes to 4-oxo-2-enoates have been developed for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov Although this method builds the pyrrolidine ring, it highlights a pathway to access 5-substituted pyrrolidine-3-carboxylic acid derivatives. The stereochemistry at the newly formed stereocenters is controlled by the chiral catalyst and the reaction conditions.

The following table summarizes representative examples of functionalization at different positions of the pyrrolidine ring, drawing from general knowledge of pyrrolidine synthesis and derivatization.

PositionReaction TypeReagents and ConditionsStereochemical Outcome
C2 Nucleophilic addition via N-acyliminium ionOxidizing agent, NucleophileGenerally trans to C3 substituent
C4 Pd-catalyzed C-H arylation (with directing group)Pd catalyst, Aryl halide, BasePredominantly cis to C3 directing group
C5 Michael Addition (ring-forming)Chiral organocatalyst, NitroalkaneCatalyst-controlled diastereoselectivity

Stereochemical Outcomes and Diastereocontrol in Reactions

The inherent chirality of this compound at the C3 position is a powerful tool for controlling the stereochemistry of subsequent reactions on the pyrrolidine ring. This phenomenon, known as diastereocontrol, is a cornerstone of modern asymmetric synthesis.

The C3-substituent, an ethyl ester in this case, exerts a significant steric and electronic influence on the approaching reagents. In reactions involving the formation of new stereocenters at C2, C4, or C5, the incoming group will preferentially approach from the less hindered face of the molecule, leading to the formation of one diastereomer in excess over the other.

For instance, in the alkylation of the enolate derived from this compound, the electrophile is expected to approach from the face opposite to the C3-ester group, resulting in a trans relationship between the C3 and the newly introduced C2 substituent. The degree of diastereoselectivity will depend on several factors, including the nature of the base used to form the enolate, the reaction temperature, and the steric bulk of the electrophile.

Similarly, in reactions such as catalytic hydrogenation of a double bond introduced into the ring or cycloaddition reactions, the C3 stereocenter will direct the approach of the reagent, leading to a predictable stereochemical outcome. The Cbz protecting group on the nitrogen also plays a role in influencing the conformation of the pyrrolidine ring, which in turn affects the facial bias for incoming reagents.

The following table provides a conceptual overview of the expected stereochemical outcomes in various reactions, based on established principles of asymmetric synthesis.

Reaction TypePosition of New StereocenterExpected Major DiastereomerControlling Factors
Enolate AlkylationC2trans to C3 substituentSteric hindrance from C3-ester
Catalytic HydrogenationC4, C5syn or anti depending on substrate and catalystCatalyst coordination, steric approach control
1,3-Dipolar CycloadditionC2, C5Dependent on dipole and dipolarophile orientationFrontier molecular orbital interactions, steric effects

Green Chemistry and Sustainable Synthesis in the Context of Pyrrolidine 3 Carboxylate Derivatives

Environmentally Benign Solvent Selection and Alternative Media (e.g., Ethyl Lactate)

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, often accounting for the majority of the mass and energy consumption while contributing significantly to waste generation. skpharmteco.com The pharmaceutical industry is actively seeking safer, more sustainable alternatives to conventional volatile organic compounds (VOCs). pharmacyjournal.org

Ethyl lactate (B86563) has emerged as a promising green solvent for various organic syntheses, including the formation of N-heterocycles. researchgate.netbenthamdirect.com Derived from the fermentation of carbohydrates, ethyl lactate is a bio-based, biodegradable, and economically viable solvent with low toxicity. wikipedia.orgresearchgate.net Its effectiveness can be comparable to traditional petroleum-based solvents. benthamdirect.com Ethyl lactate and its aqueous solutions have been successfully used as media for a range of chemical transformations, including stereoselective syntheses and multicomponent reactions to build heterocyclic structures. researchgate.netmonash.edu The miscibility of ethyl lactate with water allows for tunable solvent properties, which can enhance reaction outcomes. monash.edu

Beyond ethyl lactate, other green approaches include the use of water as a solvent or employing solvent-free reaction conditions. For instance, an efficient, catalyst-free synthesis of novel pyrrolidine-fused spirooxindoles was developed using an ethanol-water mixture at room temperature, highlighting an eco-friendly methodology that avoids toxic solvents and complex purification steps. rsc.org

Table 1: Comparison of Green Solvents and Media for Pyrrolidine (B122466) Synthesis

Solvent/Medium Key Advantages Example Application
Ethyl Lactate Bio-based, biodegradable, low toxicity, effective for heterocycle synthesis. researchgate.netwikipedia.org Stereoselective synthesis of substituted 4,5-diaminocyclopent-2-enones. researchgate.net
Water/Aqueous Solutions Non-toxic, non-flammable, inexpensive. Green synthesis of N-methylpyrrolidine. researchgate.net
Ethanol/Water Mixtures Reduces reliance on hazardous organic solvents, often allows for simple workup. Three-component domino reaction to form pyrrolidine-fused spirooxindoles. rsc.org
Solvent-Free (Neat) Eliminates solvent waste, can lead to higher reaction rates. Microwave-assisted, catalyst-free synthesis of spiro pyrrolidines. rsc.org

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. greenchemistry-toolkit.org Synthetic strategies with high atom economy are inherently waste-reducing. jddhs.com

For the construction of the pyrrolidine ring, cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are powerful, atom-economical methods. acs.orgnih.gov These reactions allow for the direct formation of the five-membered ring with high control over stereochemistry, incorporating most or all of the atoms from the starting materials into the product structure. acs.orgingentaconnect.com Similarly, Ring-Closing Enyne Metathesis (RCEM) is another atom-economical reaction noted for its ability to efficiently produce pyrrolidine derivatives under mild conditions. organic-chemistry.org

Waste minimization in the pharmaceutical industry also involves designing synthetic routes that reduce the number of steps, avoid unnecessary derivatizations, and utilize catalytic rather than stoichiometric reagents. jddhs.comcore.ac.uk Strategies include:

Process Intensification: Developing methods that reduce the number of unit operations and the amount of waste generated. pharmacyjournal.org

Catalyst Recycling: Recovering and reusing catalysts to minimize waste streams. jddhs.com

Solvent Recovery: Implementing strategies for solvent recovery and reuse to reduce the need for fresh solvent and decrease waste. skpharmteco.comcore.ac.uk

By focusing on atom-economical reactions and implementing comprehensive waste management strategies, the synthesis of pyrrolidine derivatives can be made significantly more sustainable. zenodo.org

Energy Efficiency and Reaction Optimization

Reducing energy consumption is another key aspect of green chemistry. pharmacyjournal.org The development of energy-efficient synthetic methods can significantly lower the environmental impact and cost of producing fine chemicals like Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate.

Continuous flow chemistry represents another powerful tool for reaction optimization and energy efficiency. rsc.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for excellent control over reaction parameters such as temperature, pressure, and reaction time. This methodology offers several advantages:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields.

Scalability: Production can be easily scaled up by running the reactor for longer periods, avoiding the challenges of batch scale-up.

Automation: Flow systems can be automated for precise control and data logging, facilitating rapid optimization.

A highly diastereoselective continuous flow protocol for creating an α-chiral pyrrolidine library demonstrated the ability to obtain various functionalized pyrrolidines in high yields within 150 seconds, showcasing a rapid, cost-efficient, and scalable approach. rsc.org

Biocatalysis as a Sustainable Synthetic Tool

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and powerful alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable, reducing both energy consumption and the generation of hazardous waste. rsc.org

In the synthesis of chiral pyrrolidine derivatives, biocatalysis is particularly valuable for establishing stereocenters with high enantiomeric purity. One of the most common biocatalytic strategies is enzymatic kinetic resolution (EKR). In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.com For example, hydrolases like lipases are widely used to resolve racemic pyrrolidine esters or alcohols through selective hydrolysis or acylation. rsc.org Candida antarctica lipase (B570770) B (CAL-B) has shown excellent enantioselectivity in resolving N-protected proline derivatives. rsc.org

While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by employing a Dynamic Kinetic Resolution (DKR) process. nih.gov In a DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. mdpi.com A DKR process combining a lipase with a ruthenium catalyst has been used for the efficient acetylation of a racemic 3-hydroxypyrrolidine derivative, achieving high yield and excellent enantioselectivity. rsc.org

Other enzymatic approaches include the use of transaminases and keto reductases (KREDs) to produce chiral amines and alcohols, which are key precursors for substituted pyrrolidines. nih.govnih.gov These methods provide direct, highly stereoselective routes to valuable chiral building blocks. caltech.edu

Table 2: Examples of Biocatalytic Methods for Chiral Pyrrolidine Synthesis

Enzyme Class Method Substrate Type Product
Lipase Kinetic Resolution (KR) Racemic N-Boc protected pyrrolidine β-amino ester Enantiopure β-amino ester and unreacted enantiomer. rsc.org
Lipase / Metal Catalyst Dynamic Kinetic Resolution (DKR) Racemic N-Cbz protected 3-hydroxypyrrolidine (R)-acetate derivative in high yield and ee. rsc.org
Transaminase (ATA) Asymmetric Synthesis N-protected-3-pyrrolidinone Enantiopure N-protected-3-aminopyrrolidine. nih.gov
Keto Reductase (KRED) Asymmetric Reduction N-protected-3-pyrrolidinone Enantiopure N-protected-3-hydroxypyrrolidine. nih.gov
Cytochrome P411 Intramolecular C-H Amination Organic Azides Chiral pyrrolidine derivatives. caltech.edu

Q & A

Q. What are the key synthetic routes for Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate, and how can enantiomeric purity be maintained?

The synthesis typically involves:

  • Chiral induction : Use of (R)-configured starting materials or chiral auxiliaries to enforce stereochemistry at the pyrrolidine ring.
  • Protection strategy : The Cbz (carbobenzyloxy) group is introduced via benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the pyrrolidine nitrogen .
  • Purification : Chiral HPLC or recrystallization with chiral resolving agents ensures enantiomeric purity. For example, analogous methods for (3R,4R)-N-Cbz-3,4-difluoropyrrolidine highlight the importance of solvent polarity in crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the Cbz group (benzyl protons at ~7.3 ppm, carbonyl at ~155 ppm) and pyrrolidine ring conformation. Coupling constants (e.g., J values) distinguish R/S configurations .
  • IR : Stretching frequencies for ester (C=O at ~1740 cm⁻¹) and carbamate (C=O at ~1680 cm⁻¹) groups validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₃H₁₇NO₃ with MW 235.28 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from:

  • Catalyst variability : For example, palladium-based catalysts in hydrogenation may degrade or require strict moisture control, impacting yield reproducibility .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but promote racemization. Systematic DOE (Design of Experiments) can isolate critical variables .
  • Analytical calibration : Cross-validate yields using internal standards (e.g., ethyl esters with similar retention times in HPLC) to account for instrumental drift .

Q. What strategies optimize the stability of the Cbz group during functionalization reactions?

  • pH control : The Cbz group is stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., HBr/AcOH). Monitor pH during reactions like alkylation or amidation .
  • Temperature modulation : Limit reactions to ≤60°C to prevent carbamate cleavage. For example, ethyl pyridinepyruvate condensations at room temperature preserve the Cbz group .
  • Alternative protecting groups : If deprotection occurs, compare with Boc (tert-butoxycarbonyl) or Fmoc groups for improved stability under specific conditions .

Q. How does the pyrrolidine ring’s stereochemistry influence reactivity in cross-coupling reactions?

  • Steric effects : The R-configuration at C3 directs nucleophilic attacks to the less hindered face. For instance, Suzuki-Miyaura couplings with arylboronic acids show higher yields when the Cbz group is trans to the reaction site .
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine substituents) on the pyrrolidine ring increase electrophilicity at the ester carbonyl, enhancing acylation rates .

Q. What methodologies validate the absence of racemization during downstream derivatization?

  • Chiral chromatography : Regular analysis via chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (ee) after each synthetic step .
  • Circular dichroism (CD) : Compare CD spectra of intermediates with authentic (R)-standards to detect configuration changes .
  • X-ray crystallography : Resolve absolute configuration ambiguities, as demonstrated for ethyl pyrazole-carboxylate derivatives .

Data Contradiction and Resolution

Q. How should researchers address conflicting NMR data for this compound in different solvents?

  • Solvent referencing : Chemical shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). Use solvent-specific databases (e.g., NIST Chemistry WebBook) to calibrate expected peaks .
  • Dynamic effects : Conformational flexibility in pyrrolidine rings causes splitting in polar solvents. Variable-temperature NMR can coalesce signals and clarify assignments .

Q. Why do catalytic hydrogenation yields vary across studies, and how can this be mitigated?

  • Catalyst loading : Over-reduction (e.g., Cbz deprotection) occurs with excess Pd/C. Optimize catalyst ratios (e.g., 5% Pd/C, 1 atm H₂) .
  • Substrate purity : Trace amines or moisture in the substrate can poison catalysts. Pre-purify via silica gel chromatography .

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